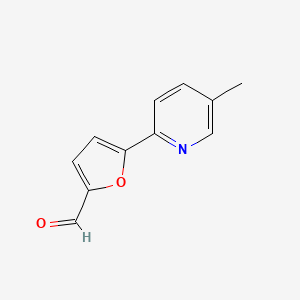
5-(5-Methylpyridin-2-yl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Methylpyridin-2-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C₁₁H₉NO₂. It is a heterocyclic compound containing both furan and pyridine rings, which are known for their significant roles in various chemical and biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylpyridin-2-yl)furan-2-carbaldehyde typically involves the condensation of 5-methyl-2-pyridinecarboxaldehyde with furan-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .
Industrial Production Methods
The scalability of the reaction would depend on optimizing reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Methylpyridin-2-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: 5-(5-Methylpyridin-2-yl)furan-2-carboxylic acid.
Reduction: 5-(5-Methylpyridin-2-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(5-Methylpyridin-2-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(5-Methylpyridin-2-yl)furan-2-carbaldehyde is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its furan and pyridine rings. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Pyridyl)furan-2-carbaldehyde
- 5-(3-Methylpyridin-2-yl)furan-2-carbaldehyde
- 5-(4-Methylpyridin-2-yl)furan-2-carbaldehyde
Uniqueness
5-(5-Methylpyridin-2-yl)furan-2-carbaldehyde is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interactions with molecular targets .
Propriétés
Numéro CAS |
403657-23-8 |
|---|---|
Formule moléculaire |
C11H9NO2 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
5-(5-methylpyridin-2-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-8-2-4-10(12-6-8)11-5-3-9(7-13)14-11/h2-7H,1H3 |
Clé InChI |
UZFXCPRASBZEMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)C2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


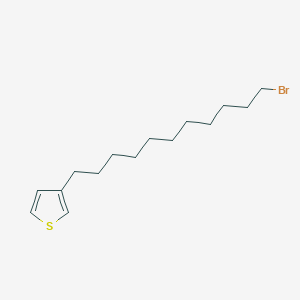
![N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14255450.png)
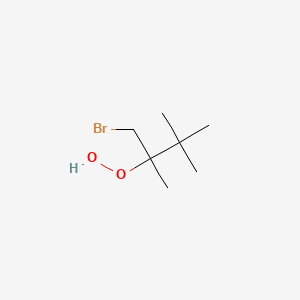
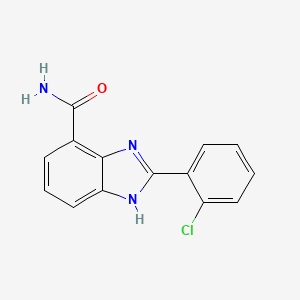
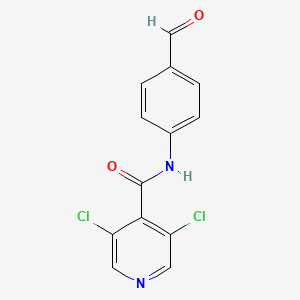
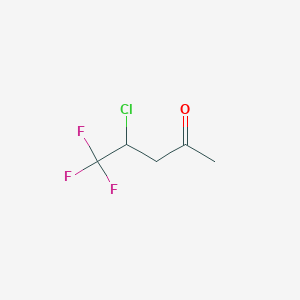
![(1E)-N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethan-1-imine](/img/structure/B14255488.png)
![4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione](/img/structure/B14255506.png)
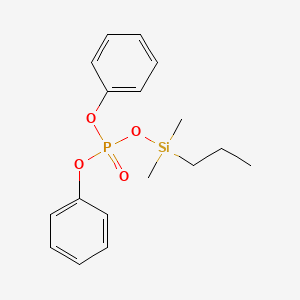
![1-Methyl-4-[(4-methylbenzene-1-sulfonyl)methylidene]-1,4-dihydropyridine](/img/structure/B14255513.png)
![Methyl 2-[(propoxycarbonyl)oxy]benzoate](/img/structure/B14255515.png)
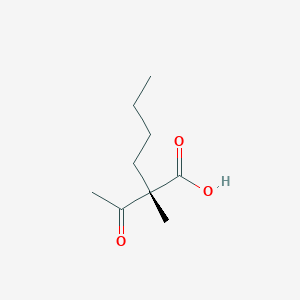
![(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B14255521.png)
![4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol](/img/structure/B14255526.png)
